molecular formula C27H17BrN2O5 B11590580 2-(4-bromophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

2-(4-bromophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate

Cat. No.: B11590580
M. Wt: 529.3 g/mol
InChI Key: SXMWOYOSRBWSCJ-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE typically involves multi-step organic reactions

    Preparation of the Pyrrolo[3,4-c]quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline structure.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyrroloquinoline derivative in the presence of a palladium catalyst.

    Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group of the benzoic acid derivative reacts with the hydroxyl group of the intermediate compound in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrroloquinoline ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with biological targets can be exploited to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents. The presence of multiple functional groups allows for the fine-tuning of its biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing it.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The uniqueness of this compound lies in its combination of a bromophenyl group with a pyrroloquinoline core, which is not commonly found in other compounds. This unique structure could lead to distinct biological activities and applications.

Properties

Molecular Formula

C27H17BrN2O5

Molecular Weight

529.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate

InChI

InChI=1S/C27H17BrN2O5/c1-15-23-24(20-7-2-3-8-21(20)29-15)26(33)30(25(23)32)19-6-4-5-17(13-19)27(34)35-14-22(31)16-9-11-18(28)12-10-16/h2-13H,14H2,1H3

InChI Key

SXMWOYOSRBWSCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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